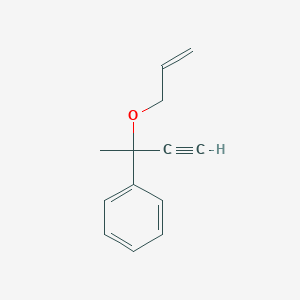

2-Allyloxy-2-phenylbut-3-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

217185-22-3 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-prop-2-enoxybut-3-yn-2-ylbenzene |

InChI |

InChI=1S/C13H14O/c1-4-11-14-13(3,5-2)12-9-7-6-8-10-12/h2,4,6-10H,1,11H2,3H3 |

InChI Key |

GWOPOSOALALBRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)(C1=CC=CC=C1)OCC=C |

Origin of Product |

United States |

Significance of Allyloxy and Alkyne Moieties in Chemical Synthesis

The synthetic utility of 2-Allyloxy-2-phenylbut-3-yne is rooted in the intrinsic reactivity of its allyloxy and alkyne functional groups. These moieties are staples in the toolbox of synthetic organic chemists, each offering a distinct set of transformations.

The allyloxy group is a versatile functional handle. The allyl group can act as a protecting group for alcohols, stable under a variety of conditions but readily cleaved using specific reagents, often involving palladium catalysis. evitachem.com Beyond protection, the double bond within the allyl group is susceptible to a wide array of addition and cycloaddition reactions. lancs.ac.ukacs.org Furthermore, the allyloxy unit is a classic participant in mdpi.commdpi.com-sigmatropic rearrangements, most notably the Claisen rearrangement, which allows for the stereoselective formation of new carbon-carbon bonds. ajol.info

The terminal alkyne , or ethynyl (B1212043) group, is another cornerstone of modern synthesis. Its acidic proton can be readily removed to form a metal acetylide, which serves as a potent nucleophile for carbon-carbon bond formation. rsc.org The triple bond itself can undergo a plethora of transformations, including hydrogenation, hydration, and various cycloaddition reactions, such as the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). rsc.org Moreover, terminal alkynes are excellent precursors for the synthesis of more complex structures like ketones, aldehydes, and substituted alkenes through regio- and stereoselective addition reactions. researcher.lifepitt.edu

The combination of both an allyloxy and a propargyl (containing an alkyne) group within the same molecule, as seen in aryl propargyl allyl ethers, creates a platform for a rich variety of sequential and cascade reactions. acs.org

Reactivity and Transformations of 2 Allyloxy 2 Phenylbut 3 Yne

Pericyclic Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. ox.ac.uk These reactions are characterized by the simultaneous breaking and forming of bonds within a closed loop of interacting orbitals.

Claisen Rearrangement Pathways of Allyloxy-Alkyne Systems

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction and the first discovered example of a mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.orglibretexts.org This reaction typically involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. mdpi.comorganic-chemistry.org The reaction is generally irreversible due to the formation of a stable carbonyl group. wikipedia.org

In systems like 2-allyloxy-2-phenylbut-3-yne, the allyloxy-alkyne moiety can undergo Claisen rearrangement. The reaction proceeds through a concerted mechanism, often favoring a chair-like transition state to minimize steric interactions. organic-chemistry.org The aromatic version of this rearrangement, the ortho-Claisen rearrangement, involves the mdpi.commdpi.com shift of an allyl phenyl ether to an intermediate that rapidly tautomerizes to an ortho-substituted phenol (B47542). wikipedia.orgorganic-chemistry.org If both ortho positions are blocked, a subsequent mdpi.commdpi.com rearrangement, known as a para-Claisen rearrangement, can occur. organic-chemistry.org

The development of catalytic variants has expanded the scope and utility of the Claisen rearrangement. For instance, scandium(III) has been shown to catalyze the asymmetric Claisen rearrangement of related 2-allyloxyindoles with high yields and enantioselectivity.

| Catalyst | Substrate Type | Yield (%) | Enantiomeric Excess (%) |

| Scandium(III) salt (5 mol%) | 2-Allyloxyindole | 98 | 99 |

This table showcases the efficiency of a Scandium(III)-catalyzed asymmetric Claisen rearrangement of a related indole (B1671886) system.

Intramolecularnsf.govnsf.gov-Sigmatropic Shifts

While mdpi.commdpi.com-sigmatropic shifts like the Claisen rearrangement are common, other sigmatropic rearrangements are also possible. wikipedia.org Sigmatropic reactions are described by an order term [i,j], which defines the migration of a σ-bond. wikipedia.org

The mdpi.comnsf.gov-sigmatropic rearrangement is another important class of pericyclic reactions, often involving oxonium ylides. nih.gov While the provided search results focus heavily on the mdpi.commdpi.com-Claisen rearrangement, the potential for other sigmatropic shifts in allyloxy-alkyne systems exists, though they may be less common or require specific conditions or catalysts.

Cascade Reactions Triggered by Pericyclic Processes

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one. wikipedia.orgslideshare.net These sequences are highly efficient as they allow the formation of multiple bonds in a single operation without the need to isolate intermediates. wikipedia.orgslideshare.net

A Claisen rearrangement can serve as the initiating step for such a cascade. For example, an iron(III)-catalyzed tandem reaction has been developed for synthesizing naphtho[2,1-b]furans from β-naphthyl-substituted allenylmethyl ethers, which proceeds via an initial allenic Claisen rearrangement followed by a dehydrogenative cyclization.

Metal-Catalyzed Organic Transformations

Transition metal catalysis plays a crucial role in modern organic synthesis, enabling a wide array of transformations.

Palladium-Catalyzed Reactions

Palladium catalysts are particularly versatile and have been employed in a vast number of organic reactions, including sigmatropic rearrangements and carbonylative heterocyclizations. mdpi.comnsf.gov

Palladium-catalyzed carbonylative heterocyclization is a powerful method for synthesizing various heterocyclic compounds. mdpi.comunipr.it This type of reaction involves the incorporation of carbon monoxide (CO) into a molecule, followed by a cyclization step. mdpi.com Palladium iodide (PdI2) based systems are often effective for these transformations. mdpi.comunipr.it

For substrates containing an alkyne and a nucleophilic group, palladium catalysis can facilitate an oxidative carbonylation process to form carbonylated heterocycles. mdpi.com The mechanism can proceed through different pathways, such as cyclocarbonylation-alkoxycarbonylation or heterocyclization-alkoxycarbonylation, depending on the substrate and reaction conditions. mdpi.com For example, PdI2/KI systems have been used to catalyze the oxidative cyclocarbonylation-alkoxycarbonylation of terminal alkynes bearing a suitably placed nucleophilic group. mdpi.com

In a related context, palladium(II) complexes have been used to catalyze the cyclization-carbonylation-cyclization coupling reaction of (ortho-alkynyl phenyl) (methoxymethyl) sulfides, demonstrating the power of palladium to orchestrate complex transformations involving carbonylation and multiple cyclization events. nih.govnih.gov

| Catalyst System | Substrate Type | Product Type |

| PdI2/KI | Terminal alkynes with nucleophile | Carbonylated heterocycles |

| Pd(II)-bisoxazoline | (o-alkynyl phenyl) (methoxymethyl) sulfides | Bis(benzothiophen-3-yl) methanones |

This table illustrates examples of palladium-catalyzed carbonylative heterocyclization reactions on related substrate types.

Cyclization to Oxygen-Containing Heterocycles (e.g., Furans, Benzofurans)

The structural framework of this compound, featuring both an allyl ether and a propargyl ether moiety, presents a versatile scaffold for the synthesis of oxygen-containing heterocycles such as furans and benzofurans. These reactions often proceed through transition metal-catalyzed pathways, leading to the formation of new carbon-carbon and carbon-oxygen bonds.

The synthesis of furan (B31954) derivatives can be achieved from precursors structurally related to this compound. For instance, O-propargyl β-enones can be directly converted to substituted furans via gold-catalyzed cycloisomerization. researchgate.net Similarly, palladium-catalyzed processes involving 3-yne-1,2-diol derivatives can yield furan-3-carboxylates or 4-methylene-4,5-dihydrofuran-3-carboxylates, depending on the substrate structure. unipr.itmdpi.com Copper-catalyzed cyclization of silyl (B83357) enol ethers with α-diazo compounds also provides a route to furan derivatives. organic-chemistry.org

Benzofurans, another important class of oxygenated heterocycles, can be synthesized through various catalytic methods. Palladium-catalyzed Sonogashira coupling of O-iodoanisoles with terminal alkynes followed by electrophilic cyclization is a notable method. d-nb.info Additionally, palladium-catalyzed coupling of ortho-bromophenols with enolizable ketones provides a one-pot synthesis of benzofuran (B130515) structures. d-nb.info Ruthenium-catalyzed isomerization of appropriate precursors is another effective strategy. d-nb.info The synthesis of 2,3-disubstituted benzo[b]furans can be accomplished through a domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization. organic-chemistry.org

A variety of transition metals, including palladium, copper, and ruthenium, have been employed to catalyze the formation of benzofurans from different starting materials. d-nb.infomdpi.com For example, palladium iodide (PdI2) catalyzes the oxidative carbonylative double cyclization of 2-(hydroxypropyn-1-yl)phenols to produce furo[3,4-b]benzofuran-1(3H)-ones. unipr.itmdpi.com

Cross-Coupling Reactions at the Alkyne Moiety

The terminal alkyne functionality in this compound is a key site for reactivity, particularly in cross-coupling reactions that enable the formation of new carbon-carbon bonds. The Sonogashira coupling is a prominent example of such transformations.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgmdpi.com This reaction is a cornerstone in the synthesis of aryl-alkynes and conjugated enynes. mdpi.com While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, modern protocols have been developed that are less stringent. organic-chemistry.org The choice of solvent can significantly impact the reaction's efficiency, with non-polar solvents like toluene (B28343) sometimes proving superior to polar ones. lucp.net

The catalyst system is crucial for a successful Sonogashira coupling. Palladium complexes, often with phosphine (B1218219) ligands, are commonly used. rsc.org However, N-heterocyclic carbene palladium complexes have emerged as effective alternatives to phosphine ligands. mdpi.com The reaction can also be performed under copper-free conditions, which can be advantageous in preventing the undesirable homocoupling of the alkyne. mdpi.com The steric bulk of both the phosphine ligands and the substrates can influence the reaction rates. rsc.org

The Heck reaction is another important cross-coupling reaction, involving the palladium-catalyzed coupling of aryl or vinyl halides with activated alkenes. organic-chemistry.org While typically applied to alkenes, variations of this reaction can be adapted for alkyne functionalization. The choice of catalyst, often a palladium complex, and reaction conditions are critical for achieving high yields and selectivity. organic-chemistry.orgresearchgate.net

Gold-Catalyzed Reactions

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools in organic synthesis due to their unique ability to activate alkynes and other unsaturated systems under mild conditions. mdpi-res.combham.ac.uk The reactivity of gold catalysts is influenced by relativistic effects on its electron distribution. bham.ac.uk

Cycloisomerization Reactions

Gold-catalyzed cycloisomerization reactions of enynes, diynes, and related unsaturated systems provide efficient pathways to complex cyclic and polycyclic structures. pku.edu.cnunipr.it These reactions often proceed through the π-activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack. ucl.ac.uk

In the context of molecules like this compound, gold catalysis can facilitate the formation of various heterocyclic and carbocyclic frameworks. For example, gold-catalyzed cycloisomerization of ortho-alkynylbenzaldehydes can generate isochromenylium (B1241065) derivatives, which can act as formal dienes in subsequent cycloaddition reactions. nih.gov The cycloisomerization of dienediynes can lead to the formation of fused polycyclic systems through a cascade of reactions involving cyclopropanation, Cope rearrangement, and C-H functionalization. pku.edu.cn The choice of ligand on the gold catalyst can be critical for controlling the stereoselectivity of these transformations. pku.edu.cn

The mechanism of these cycloisomerization reactions often involves the initial coordination of the gold catalyst to the alkyne, followed by an intramolecular nucleophilic attack from a pendant functional group. u-tokyo.ac.jp For instance, the cycloisomerization of α-hydroxyallenes can be catalyzed by gold complexes, although these reactions can sometimes be slow. u-tokyo.ac.jp

Atom Transfer Reactions

Gold catalysts can also mediate atom transfer reactions involving alkynes. These reactions often proceed through the formation of gold-carbene or related reactive intermediates. bham.ac.uk For instance, gold-catalyzed reactions of ynamides and ynol ethers with pyridine (B92270) N-oxides can lead to intermolecular oxygen transfer, generating α-oxo gold carbenoid intermediates. bham.ac.uk These intermediates can then undergo further transformations to yield α,β-unsaturated carboxylic acid derivatives. bham.ac.uk

Similarly, the reaction of ynamides and ynol ethers with N-imido pyridonium ylides in the presence of a gold catalyst can result in a [3+2] cyclization via a nitrene transfer process, leading to the formation of highly functionalized oxazoles. bham.ac.uk These reactions highlight the ability of gold catalysts to facilitate the formation of new carbon-heteroatom bonds through atom transfer mechanisms.

Other Transition Metal Catalysis (e.g., Rhodium, Copper, Ruthenium)

Besides palladium and gold, other transition metals such as rhodium, copper, and ruthenium play significant roles in catalyzing reactions of alkynes and related unsaturated systems. mdpi.combeilstein-journals.orgrsc.org

Alkyne Functionalization Reactions

Transition metal-catalyzed C-H activation and subsequent functionalization with alkynes is a powerful strategy for constructing complex molecular skeletons. chemrxiv.org The reactivity of the alkyne can be tuned by the choice of the transition metal and the reaction conditions. chemrxiv.org

Rhodium-catalyzed reactions have been employed in the synthesis of various heterocyclic compounds. For example, rhodium(II) catalysts can promote the denitrogenative annulation of N-sulfonyl-1,2,3-triazoles to form 3-methylene-2,3-dihydrobenzofurans. mdpi.com

Copper-catalyzed reactions are widely used for alkyne functionalizations. Copper-catalyzed yne-allylic substitution reactions have recently emerged as a robust method for allylic substitution using stabilized nucleophiles. beilstein-journals.orgnih.gov These reactions proceed through a copper vinyl allenylidene intermediate. beilstein-journals.orgnih.gov Copper catalysts are also effective in the synthesis of furan derivatives through the cyclization of β-keto compounds with vinyl dichlorides. organic-chemistry.org

Ruthenium-catalyzed reactions offer unique reactivity for alkyne transformations. Ruthenium catalysts can be used for the isomerization of allylic and propargylic alcohols. researchgate.net Ruthenium-catalyzed ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. caltech.edu Furthermore, ruthenium complexes can catalyze the coupling of prop-2-yn-1-ols with allyl alcohol to form 2-alkoxy-5-methylenetetrahydropyrans. rsc.org Ruthenium has also been shown to catalyze oxidative Heck reactions with internal olefins. nih.gov

Nucleophilic and Electrophilic Reactivity at the Alkyne and Allyloxy Centers

The electronic nature of the alkyne and allyloxy groups in this compound allows for a range of both nucleophilic and electrophilic transformations. The internal triple bond, while generally less reactive than a terminal alkyne, can be activated to undergo addition reactions.

Addition Reactions to the Triple Bond

The carbon-carbon triple bond is characterized by its high electron density, making it susceptible to attack by electrophiles. msu.edu However, the sp-hybridization of the alkyne carbons also imparts significant electrophilic character, allowing for nucleophilic additions, a reaction mode not typically observed for simple alkenes. msu.edu

Electrophilic Addition: Alkynes readily undergo electrophilic addition with reagents like halogens and protic acids. msu.edu For propargylic systems, these additions can be coupled with intramolecular participation from nearby functional groups. For instance, the treatment of organochalcogen propargyl aryl ethers with iodine (I₂) or iodine monochloride (ICl) leads to a highly selective intramolecular cyclization, affording 3-iodo-4-chalcogen-2H-benzopyrans. figshare.com Similarly, the electrophilic halogenation of propargyl alcohols, which are structurally related to the parent alcohol of this compound, can produce α-haloenones or β-haloenones, depending on the reaction conditions and substrate structure. rsc.org

Gold-catalyzed hydration is another key electrophilic addition, converting alkynes to carbonyl compounds through an intermediate enol. msu.edu While the direct intermolecular addition of alcohols to alkynes to form stable vinyl ethers is challenging, it has been achieved with gold catalysts under specific conditions. beilstein-journals.org

Nucleophilic Addition: The addition of nucleophiles to internal alkynes typically requires activation, either by conjugation to an electron-withdrawing group or through transition metal catalysis. nih.gov Metal catalysts, particularly gold, can activate the alkyne π-system, rendering it susceptible to nucleophilic attack. rsc.org The reaction of nucleophiles with the triple bond in this compound would lead to the formation of functionalized vinyl ether derivatives. The general reactivity trend shows that softer nucleophiles favor the 1,4-conjugate addition to activated alkynes. nih.gov

The table below provides examples of addition reactions on alkyne systems relevant to the structure of this compound.

| Reaction Type | Reagent | Substrate Type | Product Type | Reference |

| Electrophilic Cyclization | Iodine (I₂) | Propargyl aryl ethers | 3-Iodo-2H-benzopyrans | figshare.com |

| Electrophilic Rearrangement | N-Iodosuccinimide (NIS) | Tertiary propargyl alcohols | α-Iodoenals | rsc.org |

| Nucleophilic Addition | Thiols (Thiol-yne) | Activated alkynes | Vinyl sulfides | nih.gov |

| Nucleophilic Addition | Amines (Amino-yne) | Activated alkynes | Enamines | nih.gov |

Rearrangement Reactions Facilitated by Functional Group Interconversion

Complex molecular rearrangements can be initiated by first transforming one of the existing functional groups in this compound into a more reactive species. This strategy unlocks reaction pathways not directly accessible from the starting material.

A key functional group interconversion (FGI) involves the cleavage of the allyloxy ether bond. Palladium catalysts are known to efficiently deprotect allyl ethers to yield the corresponding alcohols. researchgate.netresearchgate.net Applying this to this compound would generate the tertiary propargylic alcohol, 2-phenylbut-3-yn-2-ol. This intermediate alcohol is primed for a variety of classic rearrangement reactions.

The most notable of these are the Meyer-Schuster and Rupe rearrangements, where propargylic alcohols are converted into α,β-unsaturated ketones or aldehydes under acidic or metal-catalyzed conditions. rsc.orgmdpi.com This transformation represents an atom-economical route to valuable unsaturated carbonyl compounds.

Alternatively, the hydroxyl group of the intermediate propargylic alcohol can be converted into a better leaving group, such as a mesylate or carbonate. These propargylic esters are versatile substrates in transition metal catalysis. For example, propargylic mesylates can participate in palladium-mediated allenylation reactions, mdpi.com while propargylic carbonates react with carbonucleophiles in the presence of palladium to form allenes and other substituted products. acs.org Gold and copper catalysts can also promote cascade reactions of propargylic esters, often initiated by a 1,2- or 1,3-migration of the ester group to form a reactive allene (B1206475) intermediate, which can then undergo further transformations. nih.govpageplace.de

This two-step approach is summarized in the following table, highlighting the FGI and subsequent rearrangement.

| Functional Group Interconversion | Reactive Intermediate | Subsequent Rearrangement | Catalyst/Reagent | Final Product Class | Reference |

| Ether Cleavage (Deallylation) | 2-Phenylbut-3-yn-2-ol | Meyer-Schuster Rearrangement | Acid or Metal Catalyst | α,β-Unsaturated Ketone | rsc.org |

| Ether Cleavage -> Esterification | Propargylic Mesylate | Marshall Allenylation | Pd(0)/ZnBr₂ | Homopropargylic Alcohol | mdpi.com |

| Ether Cleavage -> Carbonation | Propargylic Carbonate | Reaction with Nucleophile | Pd(0) | Substituted Allene/Alkyne | acs.org |

| Ether Cleavage -> Esterification | Propargylic Ester | 1,2-Acyloxy Migration | Au(I) | Substituted Enone | pageplace.de |

Mechanistic Investigations of 2 Allyloxy 2 Phenylbut 3 Yne Transformations

Elucidation of Reaction Mechanisms for Pericyclic Processes

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The unique structure of 2-Allyloxy-2-phenylbut-3-yne, an allyl vinyl ether analogue (with the alkyne acting as the vinyl group equivalent), makes it a prime candidate for nrochemistry.comnrochemistry.com-sigmatropic rearrangements, specifically the Claisen rearrangement. nrochemistry.comorganic-chemistry.org

The Claisen rearrangement is a thermally induced nrochemistry.comnrochemistry.com-sigmatropic shift that converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. nrochemistry.comorganic-chemistry.org In the case of this compound, the reaction proceeds through a highly organized, six-membered cyclic transition state. libretexts.org The stereochemical outcome of the rearrangement is largely dictated by the geometry of this transition state.

Research has established that the reaction preferentially proceeds via a chair-like transition state, as it minimizes steric interactions compared to the alternative boat-like conformation. nrochemistry.comorganic-chemistry.org This preference leads to the predictable and often high-fidelity transfer of chirality from the starting material to the product. organic-chemistry.org While a boat transition state is possible, it is generally higher in energy and may lead to minor side products. organic-chemistry.org The choice between these transition states is a critical factor in determining the diastereoselectivity of the reaction.

Table 1: Comparison of Transition State Geometries in Claisen Rearrangements

| Feature | Chair-like Transition State | Boat-like Transition State |

| Relative Energy | Lower, more stable | Higher, less stable |

| Steric Interactions | Minimized | Increased |

| Prevalence | Preferred pathway | Possible, but generally disfavored |

| Impact on Product | Leads to the major diastereomer | Can lead to minor side products |

In many chemical transformations, the initial product of a reaction can serve as an intermediate for subsequent steps in a cascade sequence. The Claisen rearrangement of an allyl aryl ether, a related process, provides a well-understood model. The initial nrochemistry.comnrochemistry.com-sigmatropic rearrangement yields a non-aromatic ortho-dienone intermediate. nrochemistry.comlibretexts.org This intermediate is not typically isolated, as it rapidly undergoes a tautomerization (a proton shift) to restore the thermodynamically stable aromatic ring, yielding the final o-allylphenol product. nrochemistry.comlibretexts.org

For this compound, the product of the initial Claisen rearrangement, an allenyl ketone, can itself be a reactive intermediate. Its allenic and ketonic functionalities can participate in further intramolecular or intermolecular reactions, leading to the formation of more complex molecular architectures in a single operational sequence. For instance, the allenyl group could undergo cyclization reactions, or the ketone could be targeted by nucleophiles, initiating a cascade that builds molecular complexity from a simple starting material.

Mechanistic Pathways of Metal-Catalyzed Reactions

The presence of an alkyne and an allyl group in this compound opens the door to a variety of metal-catalyzed transformations, particularly those involving palladium. These reactions typically operate via a catalytic cycle involving the metal center in different oxidation states. fiveable.me

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, and their mechanisms are generally understood to involve a sequence of fundamental steps. nobelprize.org The cycle typically begins with a low-valent palladium(0) complex. fiveable.melibretexts.org

Oxidative Addition: This is the initial step where the Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond. nobelprize.org This process increases the oxidation state of the palladium from Pd(0) to Pd(II) and forms an organopalladium(II) complex. libretexts.orguleth.ca For a reaction involving this compound, another coupling partner, such as an aryl halide, would first undergo oxidative addition to the palladium center.

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. libretexts.org Two organic ligands attached to the Pd(II) center couple together, forming a new carbon-carbon bond and the desired product. fiveable.me Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, thus closing the catalytic loop. nobelprize.orglibretexts.org For reductive elimination to occur, the two ligands to be coupled must typically be positioned cis (adjacent) to each other on the metal center. libretexts.org

Table 2: Key Steps in a Generic Palladium Cross-Coupling Cycle

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | The metal center inserts into a substrate bond (e.g., C-X). | 0 → +2 |

| Transmetalation | An organic group is transferred from another metal to the palladium center. | No change |

| Reductive Elimination | Two organic ligands on the palladium couple and are released as the product. | +2 → 0 |

The ligands coordinated to the palladium center are not mere spectators; they play a crucial role in modulating the catalyst's reactivity, stability, and selectivity. nih.gov The choice of ligand can significantly influence the rates of oxidative addition and reductive elimination, prevent catalyst deactivation, and control which products are formed. nih.govrsc.org

Electron-rich and sterically bulky ligands, such as certain phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), are often employed. nih.govnih.gov The electron-donating nature of these ligands increases the electron density on the palladium(0) center, making it more nucleophilic and facilitating the often rate-limiting oxidative addition step. nih.gov The steric bulk can promote the reductive elimination step and help maintain a coordinatively unsaturated, catalytically active species in solution. nih.gov The development of specialized ligands like YPhos and Buchwald-type biaryl phosphines has enabled challenging coupling reactions by fine-tuning these electronic and steric properties. nih.govumicore.com

Palladium catalysts can facilitate the incorporation of carbon monoxide (CO) into organic molecules, a process known as carbonylation. libretexts.orgmdpi.com This reaction provides a direct route to valuable carbonyl compounds like ketones, aldehydes, and amides.

The mechanism typically involves the insertion of a CO molecule into a palladium-carbon bond. libretexts.org Following the initial oxidative addition of an organic halide to the Pd(0) catalyst, the resulting Pd(II) complex can coordinate a molecule of CO. libretexts.orgunipr.it This is followed by a migratory insertion step, where one of the organic ligands on the palladium migrates onto the carbon of the coordinated CO ligand. libretexts.org This forms a new acyl-palladium intermediate. This intermediate can then undergo subsequent steps, such as reaction with a nucleophile or reductive elimination with another organic group, to yield the final carbonylated product. mdpi.comunipr.it

Deuterium Labeling and Kinetic Isotope Effect Studies

Deuterium labeling and the measurement of kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms. bham.ac.uk By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in a molecule, chemists can determine if that C-H bond is broken in the rate-determining step of a reaction.

A primary kinetic isotope effect (kH/kD > 1) is typically observed when the bond to the isotopically labeled atom is cleaved during the slowest step of the reaction. evitachem.com The magnitude of the KIE can provide insight into the geometry of the transition state. evitachem.com For instance, in a hypothetical transformation of this compound where a C-H bond is broken, a significant KIE would suggest the involvement of that bond in the rate-limiting step.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking. bham.ac.uk These effects are smaller and can provide information about changes in hybridization or the steric environment of the atom between the ground state and the transition state. bham.ac.uk For example, if a reaction involving this compound proceeded through a transition state with a change in hybridization at a carbon atom bearing a hydrogen, a secondary KIE might be observed upon deuteration at that site.

Solvent isotope effects, observed when a reaction is conducted in a deuterated solvent (like D₂O instead of H₂O), can indicate the involvement of the solvent as a proton transfer agent in the mechanism. bham.ac.uk

Without specific experimental studies on this compound, any discussion of KIEs remains purely theoretical.

Regioselectivity and Stereoselectivity in Mechanistic Context

Regioselectivity and stereoselectivity are fundamental concepts in understanding the outcomes of chemical reactions, particularly those involving complex molecules with multiple reactive sites, such as this compound.

Regioselectivity refers to the preference for bond formation at one position over other possible positions. In transformations of this compound, several regiochemical questions could arise. For example, in a palladium-catalyzed carbonylation reaction, the addition of a carbonyl group could potentially occur at different positions depending on the mechanism. mdpi.comacs.org The outcome is often governed by factors like steric hindrance, electronic effects, and the nature of the catalyst and ligands used. For instance, in palladium-catalyzed reactions, the formation of a π-allylpalladium complex is a common intermediate. researchgate.net The subsequent nucleophilic attack generally occurs at the less substituted terminus of the allyl group, a key factor dictating regioselectivity. researchgate.net

Stereoselectivity is the preference for the formation of one stereoisomer over another. This can be further divided into diastereoselectivity and enantioselectivity. Many catalytic reactions are designed to be highly stereoselective. For instance, in a hypothetical cyclization or rearrangement reaction, the spatial arrangement of the phenyl and allyl groups in this compound would critically influence the stereochemical outcome of the product. The reaction may proceed through a highly ordered transition state, such as a chair-like conformation in a Claisen rearrangement, which would translate the initial chirality or geometry of the substrate into a specific stereochemistry in the product.

The table below lists hypothetical regiochemical and stereochemical outcomes that could be investigated for transformations of this compound.

| Reaction Type (Hypothetical) | Potential Regioisomeric Products | Potential Stereochemical Considerations |

| Hydrometalation of Alkyne | Addition to internal vs. terminal alkyne carbon | Syn vs. anti addition |

| Palladium-Catalyzed Cyclization | 5-membered ring vs. 6-membered ring formation | Cis vs. trans ring fusion; control of new stereocenters |

| Claisen Rearrangement | evitachem.comevitachem.com-sigmatropic shift product | Diastereoselectivity based on transition state geometry |

Detailed mechanistic studies, often combining experimental work with computational modeling, would be required to understand and predict the regioselectivity and stereoselectivity of any transformation involving this compound.

Computational and Theoretical Studies on 2 Allyloxy 2 Phenylbut 3 Yne Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying organic reactions. nsf.govnih.gov For reactions involving 2-Allyloxy-2-phenylbut-3-yne, DFT methods are instrumental in elucidating the mechanisms of its thermal rearrangements. Functionals such as B3LYP and ωB97X-D are commonly employed to model these pericyclic reactions, providing detailed information on the potential energy surface. nsf.gov

The initial, rate-determining step is the concerted acs.orgacs.org-sigmatropic shift. nsf.govacs.org Computational studies on analogous systems indicate that this step typically has a significant Gibbs free energy barrier. nsf.gov For example, calculations on amino-substituted aryl propargyl ethers show a Gibbs free energy barrier of approximately 29.1 kcal/mol for the Claisen rearrangement. nsf.gov Subsequent steps, such as tautomerization or further cyclizations of the allenic intermediate, generally have lower activation barriers. nsf.gov

The energetic profile dictates the feasibility and rate of the reaction. The rearrangement of aryl propargyl ethers is often the rate-determining step in a more complex reaction cascade. nsf.govacs.org DFT calculations can map out the entire reaction pathway, identifying intermediates and transition states, and thus provide a complete energetic picture of the transformation.

Table 1: Representative Energetic Profile for a acs.orgacs.org-Sigmatropic Rearrangement of an Aryl Propargyl Ether Analogue This table presents illustrative data based on computational studies of similar compounds to demonstrate the principles of DFT in predicting reaction energetics.

| Stage | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |

| Reactant | 0.0 | Aryl Propargyl Ether |

| Transition State 1 | +29 to +37 | acs.orgacs.org-Sigmatropic Rearrangement |

| Intermediate | -4.5 | Allenic Cyclohexadienone |

| Transition State 2 | +12 to +25 | Subsequent Reaction (e.g., Tautomerization, Electrocyclization) |

| Product | -20 to -30 | Final Rearomatized Product |

Note: Values are representative and can vary significantly based on the specific molecule, substituents, and computational method used. nsf.govresearchgate.net

The stereochemical outcome of pericyclic reactions like the Claisen rearrangement is dictated by the geometry of the transition state. organic-chemistry.org DFT optimizations reveal that these rearrangements preferentially proceed through a highly ordered, chair-like transition state. organic-chemistry.orgacs.org This conformation minimizes steric hindrance and allows for optimal orbital overlap between the breaking and forming bonds.

A less stable, boat-like transition state is also possible, but it is typically higher in energy and can lead to minor side products. organic-chemistry.org Conformational analysis via DFT helps to rationalize the high stereoselectivity often observed in these reactions. For the rearrangement of this compound, the phenyl and methyl groups at the C2 position would significantly influence the preferred transition state geometry to minimize steric clashes. The chair-like transition state remains the most plausible pathway for the major product. organic-chemistry.org

Substituents on the aromatic ring and the allylic/propargylic chain can profoundly impact the reactivity and selectivity of the Claisen rearrangement. nsf.govacs.org DFT studies are particularly effective at quantifying these electronic and steric effects.

Electronic Effects: Electron-donating groups on the aryl ring can stabilize the partial positive charge that develops on the ether oxygen in the transition state, potentially lowering the activation barrier. Conversely, electron-withdrawing groups can have the opposite effect. mdpi.comnih.gov For instance, a nitro group on the aryl ring can stabilize a partial negative charge at a carbon atom in the transition state through inductive effects, thereby influencing regioselectivity. nsf.gov

Steric Effects: Bulky substituents can influence the conformational preferences of the transition state and may favor one reaction pathway over another. In unsymmetrically substituted aryl ethers, substituents can direct the rearrangement to a specific ortho position. nsf.govacs.org DFT calculations show that rearrangement to a less sterically hindered ortho carbon is often kinetically favored. nsf.gov However, if the initial rearrangement is reversible, the thermodynamic stability of the subsequent intermediates can ultimately control the product distribution. nsf.gov

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static structures like reactants, products, and transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. Born-Oppenheimer Molecular Dynamics (BOMD) simulations, for example, can be used to follow reaction trajectories as they pass through a transition state. nih.govacs.org

For a acs.orgmdpi.com-sigmatropic rearrangement, studies have shown that trajectories passing through the formal transition state can lead to a mixture of the expected concerted rearrangement product and products from bond cleavage. acs.org This highlights that the transition state region of the potential energy surface can be complex, and the dynamic motions of the molecule play a crucial role in determining the final outcome. acs.org Although not specifically applied to this compound in the literature, MD simulations could reveal the lifetime of intermediates, the role of solvent dynamics, and the potential for competing reaction pathways that might not be apparent from static DFT calculations alone.

Solvation Model Effects in Computational Studies

The solvent environment can significantly influence reaction rates and equilibria. Computational studies must account for these effects to provide realistic predictions. This is typically done using implicit or explicit solvation models.

Implicit solvation models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nsf.govnih.gov These models are computationally efficient and often sufficient for capturing the bulk electrostatic effects of the solvent. For example, DFT calculations using the SMD model have been used to study Claisen rearrangements in solvents like toluene (B28343). nsf.gov

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial. nih.gov Studies on Claisen rearrangements have shown that polar solvents, particularly water, can accelerate the reaction by preferentially stabilizing the polar transition state through enhanced hydrogen bonding. acs.orgnih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the reacting system with a high level of theory and the solvent with a simpler model, are particularly powerful for studying reactions in complex solvent environments. acs.orgnih.gov

Synthesis and Reactivity of Advanced Derivatives and Analogues of 2 Allyloxy 2 Phenylbut 3 Yne

Design and Synthesis of Functionalized Analogues

The strategic design and synthesis of functionalized analogues of 2-Allyloxy-2-phenylbut-3-yne serve as a gateway to a diverse range of complex molecular architectures. By systematically introducing various substituents and modifying the core structure, it is possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent transformations.

Introduction of Electron-Withdrawing/Donating Groups on the Phenyl Ring

The electronic nature of the phenyl ring in this compound analogues can be readily modulated by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These modifications are crucial as they can significantly impact the stability of intermediates and the activation barriers of subsequent cyclization reactions.

The synthesis of these analogues typically commences with the corresponding substituted phenylethynes. The introduction of the allyloxy group can be achieved through various synthetic methodologies. A common approach involves the deprotonation of the tertiary propargylic alcohol intermediate with a suitable base, such as sodium hydride, followed by nucleophilic substitution with an allyl halide.

Table 1: Synthesis of Phenyl-Substituted this compound Analogues

| Entry | R Group on Phenyl Ring | Classification | Typical Reagents and Conditions |

| 1 | -OCH₃ | Electron-Donating | 1. NaH, THF, 0 °C to rt |

| 2. Allyl bromide | |||

| 2 | -CH₃ | Electron-Donating | 1. NaH, THF, 0 °C to rt |

| 2. Allyl bromide | |||

| 3 | -Cl | Electron-Withdrawing | 1. NaH, THF, 0 °C to rt |

| 2. Allyl bromide | |||

| 4 | -NO₂ | Electron-Withdrawing | 1. NaH, THF, 0 °C to rt |

| 2. Allyl bromide |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The presence of EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increases the electron density of the phenyl ring. This can enhance the nucleophilicity of the aromatic system, potentially facilitating electrophilic cyclization pathways. Conversely, EWGs like chloro (-Cl) or nitro (-NO₂) groups decrease the electron density, which can favor reactions proceeding through different mechanisms, such as those involving nucleophilic attack on the aromatic ring or stabilization of anionic intermediates.

Modifications to the Allyl and Butyne Moieties

Modifications to the allyl and butyne moieties of this compound offer another layer of structural diversity and control over reactivity. These changes can introduce new functionalities, alter the steric environment, and influence the regioselectivity of cyclization reactions.

The allyl group can be substituted at various positions. For instance, crotyl or cinnamyl groups can be introduced in place of the allyl group by using the corresponding substituted allyl halides in the etherification step. These substitutions can influence the stereochemical outcome of subsequent cyclization reactions.

The butyne moiety can also be modified. Replacing the terminal methyl group with other alkyl, aryl, or silyl (B83357) groups can be achieved by starting from the appropriately substituted propargyl alcohols. These modifications can impact the steric hindrance around the alkyne and its electronic properties, which are critical factors in metal-catalyzed cyclization reactions.

Table 2: Synthesis of Allyl and Butyne Modified Analogues

| Entry | Modification | Starting Material | Typical Reagents |

| 1 | Crotyl group | 2-Phenylpent-3-yn-2-ol | Crotyl bromide, NaH |

| 2 | Cinnamyl group | 2-Phenylpent-3-yn-2-ol | Cinnamyl bromide, NaH |

| 3 | Trimethylsilyl (TMS) alkyne | 2-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol | Allyl bromide, NaH |

| 4 | Phenyl alkyne | 2,4-Diphenylbut-3-yn-2-ol | Allyl bromide, NaH |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Application of this compound Analogues in Heterocycle Synthesis

The unique structural arrangement of an allyl ether and a propargyl ether within the same molecule makes this compound and its analogues powerful precursors for the synthesis of a variety of heterocyclic compounds. Through carefully chosen reaction conditions and catalysts, a cascade of reactions can be initiated to construct complex polycyclic systems.

Benzofuran (B130515) and Furan (B31954) Ring Formation

The synthesis of benzofurans can be envisioned through an intramolecular cyclization of analogues derived from ortho-alkynylphenyl allyl ethers. While direct synthesis from this compound is not a direct route, its analogues where the phenyl group is replaced by a phenol-derived moiety are suitable substrates. The general strategy involves a tandem reaction sequence, often catalyzed by transition metals like palladium.

For instance, an ortho-hydroxyphenyl analogue of this compound could undergo a palladium-catalyzed cyclization. This process would likely involve the formation of a six-membered palladacycle intermediate, followed by reductive elimination to furnish the benzofuran ring.

The formation of simple furan rings is also a plausible transformation. Under acidic conditions or with specific metal catalysts, the propargyl ether moiety can undergo cyclization with the oxygen of the allyl ether, potentially after an initial rearrangement.

Indole (B1671886) and Other Nitrogen-Containing Heterocycles

The synthesis of indoles and other nitrogen-containing heterocycles can be achieved from analogues of this compound where the phenyl group is replaced by an aniline (B41778) derivative. Specifically, an N-allyl-2-alkynylaniline structure is a key precursor for indole synthesis.

Gold-catalyzed cyclization of such analogues is a powerful method. The reaction is thought to proceed through the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the aniline nitrogen. A subsequent 1,3-allyl migration can then lead to the formation of a C3-allylated indole derivative.

Table 3: Proposed Gold-Catalyzed Indole Synthesis

| Entry | Substrate | Catalyst | Product |

| 1 | N-allyl-2-(1-phenyl-1-allyloxyprop-2-ynyl)aniline | AuCl₃/AgOTf | 3-Allyl-2-(phenyl(allyloxy)methyl)indole |

| 2 | N-allyl-2-(1-(4-methoxyphenyl)-1-allyloxyprop-2-ynyl)aniline | AuCl₃/AgOTf | 3-Allyl-2-((4-methoxyphenyl)(allyloxy)methyl)indole |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Cyclopentenone Derivatives

The synthesis of cyclopentenone derivatives from enyne precursors is a well-established transformation in organic synthesis, most notably through the Pauson-Khand reaction. Analogues of this compound, which contain both an alkene (the allyl group) and an alkyne (the butyne group), are ideal substrates for such cyclizations.

The Pauson-Khand reaction typically employs cobalt carbonyl complexes, such as Co₂(CO)₈, to mediate a [2+2+1] cycloaddition of the alkene, alkyne, and a carbon monoxide molecule. This reaction would lead to the formation of a cyclopentenone ring fused to the existing molecular framework. The regioselectivity and stereoselectivity of this reaction can be influenced by the substituents on the allyl and butyne moieties, as well as by the choice of catalyst and reaction conditions.

Tandem and Cascade Reactions Involving this compound Derivatives

Tandem and cascade reactions represent highly efficient synthetic strategies, allowing for the formation of complex molecular architectures from simpler precursors in a single operation. These processes minimize waste by avoiding the isolation of intermediates, thereby increasing atom and step economy. In the context of a sterically hindered and electronically rich substrate like this compound, such reactions could theoretically lead to the rapid assembly of novel heterocyclic and carbocyclic frameworks. However, specific literature detailing these transformations for this substrate is not available.

Sequential Homobimetallic Catalysis

Sequential homobimetallic catalysis involves the use of two identical metal centers that act in concert or sequentially to facilitate a series of chemical transformations. This approach can enable reaction pathways that are inaccessible to single-metal catalysts. For a molecule like this compound, one could envision a bimetallic system where one metal center activates the alkyne moiety while the other interacts with the allyloxy group, leading to complex cyclization or rearrangement pathways.

Despite the potential for interesting reactivity, there is no specific research in the available literature that describes the application of sequential homobimetallic catalysis to this compound. Consequently, no detailed research findings or data tables can be provided.

Oxidative Cyclocarbonylation-Alkoxycarbonylation Cascades

Oxidative cyclocarbonylation-alkoxycarbonylation cascades are sophisticated multi-component reactions that can introduce multiple functional groups and construct cyclic structures in a single step. Typically catalyzed by transition metals like palladium, these reactions involve the incorporation of carbon monoxide and an alcohol into an unsaturated substrate. For this compound, such a cascade could potentially lead to the formation of highly functionalized lactones or other oxygen-containing heterocycles.

A thorough search of scientific databases and chemical literature did not reveal any studies on the oxidative cyclocarbonylation-alkoxycarbonylation of this compound. As a result, there are no experimental results, reaction conditions, or product yields to report in a data table format for this specific transformation.

Future Research Directions in 2 Allyloxy 2 Phenylbut 3 Yne Chemistry

Development of Novel Catalytic Systems

The reactivity of the terminal alkyne and the allyloxy group in 2-Allyloxy-2-phenylbut-3-yne is ripe for exploration through advanced catalytic methods. Future research will likely focus on creating highly selective and efficient catalysts that can target specific sites on the molecule, enabling precise chemical transformations.

One promising area is the development of recyclable nanocatalysts for alkyne functionalization. mdpi.comnih.gov Systems based on polysiloxane-encapsulated metal nanoparticles or metal-organic frameworks (MOFs) could offer high activity and selectivity for reactions such as hydrosilylation, carboxylation, and coupling reactions at the alkyne terminus. mdpi.commdpi.com The porous nature and tunable properties of these catalysts could allow for size-selective reactions and facilitate catalyst recovery and reuse, aligning with green chemistry principles.

Furthermore, the design of chiral catalysts for asymmetric transformations represents a significant frontier. The synthesis of enantiomerically pure compounds derived from this compound could be achieved through the development of novel transition-metal complexes with chiral ligands. These catalysts could enable stereoselective additions to the alkyne or stereospecific rearrangements of the allyl group, providing access to valuable chiral building blocks for the pharmaceutical and materials science industries.

An illustrative summary of potential catalytic systems for future investigation is presented in Table 1.

Table 1: Potential Novel Catalytic Systems for this compound

| Catalyst Type | Target Reaction | Potential Advantages |

|---|---|---|

| Polysiloxane-Encapsulated Palladium Nanoparticles | Sonogashira Coupling | High stability, recyclability, low metal leaching |

| Chiral Ruthenium-Based Metathesis Catalyst | Enantioselective Enyne Metathesis | Access to chiral cyclic structures |

| Copper-MOF | Click Chemistry (Azide-Alkyne Cycloaddition) | Heterogeneous catalysis, high yield, easy separation |

Exploration of New Reactivity Modes

The unique combination of functional groups in this compound allows for the exploration of novel and complex reactivity modes. The interplay between the alkyne and the allyl ether could lead to unprecedented intramolecular reactions and molecular rearrangements.

Future research could focus on transition-metal-catalyzed cascade reactions that simultaneously engage both the alkyne and the allyl group. scispace.comacs.org For instance, a palladium-catalyzed enyne cycloisomerization could lead to the formation of complex carbocyclic or heterocyclic scaffolds in a single, atom-economical step. The stereochemical outcome of such reactions could be controlled by the choice of catalyst and ligands, offering a pathway to structurally diverse molecules. rsc.org

Another area of interest is the investigation of multicomponent reactions involving this compound. nih.govrsc.orgresearchgate.netrsc.org The terminal alkyne is an excellent participant in reactions such as the A3 coupling (aldehyde, alkyne, amine) to produce propargylamines, or in cycloaddition reactions to form highly substituted heterocycles. The presence of the allyloxy group could influence the regioselectivity of these transformations and provide a handle for further functionalization.

The reactivity of the allylic group itself also warrants further study. nih.govubc.cayoutube.com For example, sigmatropic rearrangements, such as the Claisen rearrangement, could be explored under thermal or catalytic conditions to generate novel isomeric structures. Additionally, the allylic position is susceptible to functionalization through various means, including oxidation or substitution reactions, which could be rendered stereoselective through the use of appropriate catalysts. semanticscholar.org

A hypothetical exploration of new reactivity modes is detailed in Table 2.

Table 2: Exploration of Novel Reactivity Modes for this compound

| Reaction Type | Reagents/Catalyst | Potential Product Class |

|---|---|---|

| Intramolecular Enyne Metathesis | Grubbs-type Ru catalyst | Fused bicyclic ethers |

| Tandem Hydroarylation/Cyclization | Pd catalyst, Arylboronic acid | Substituted dihydronaphthalenes |

| [3+2] Cycloaddition | Organic azides, Cu(I) catalyst | Triazole-functionalized ethers |

Integration with Flow Chemistry and Automated Synthesis

The translation of novel chemical reactions into practical and scalable processes is a critical aspect of modern chemistry. The integration of the synthesis and functionalization of this compound with flow chemistry and automated systems presents a significant opportunity for future research.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are inaccessible in batch. cataler.comnih.govresearchgate.net The synthesis of this compound and its subsequent transformations could be designed as a continuous process, allowing for higher throughput and better control over reaction parameters. acs.org For example, hazardous intermediates could be generated and consumed in situ, minimizing risks associated with their handling and storage.

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and catalysts. This would accelerate the discovery of optimal synthetic routes and facilitate the rapid generation of a library of derivatives of this compound for biological or materials screening. An automated system could systematically vary parameters such as temperature, pressure, residence time, and reagent stoichiometry to quickly identify the ideal conditions for a desired transformation.

A comparison of hypothetical batch versus flow synthesis for a derivative of this compound is provided in Table 3.

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Transformation

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | 8 hours | 15 minutes |

| Yield | 75% | 92% |

| Safety | Handling of unstable intermediates | In-situ generation and consumption |

| Scalability | Limited by reactor size | Scalable by continuous operation |

Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly guiding the direction of chemical research. Future work on this compound should prioritize the development of sustainable and environmentally benign synthetic methods.

A key focus will be the use of greener solvents, such as water, supercritical CO2, or bio-derived solvents, to replace traditional volatile organic compounds. mdpi.com The development of catalysts that are effective in these green media will be crucial. Additionally, research into solvent-free reaction conditions, facilitated by techniques such as ball milling or microwave irradiation, could significantly reduce the environmental impact of synthetic processes.

Atom economy is another central tenet of green chemistry. Future research should aim to design reactions that maximize the incorporation of all starting materials into the final product. Cascade reactions and multicomponent reactions are particularly well-suited for this purpose, as they can build molecular complexity in a single step with minimal waste generation.

The use of renewable starting materials and the development of biodegradable derivatives of this compound are also important long-term goals. For instance, the phenyl group could potentially be derived from lignin, a renewable biopolymer, and the allyloxy group from glycerol, a byproduct of biodiesel production. The lifecycle of the synthesized compounds, including their ultimate fate in the environment, should also be a consideration in future research.

Table 4 outlines potential green chemistry metrics for a hypothetical synthesis.

| Solvent | Water or bio-derived solvent | Eliminate the use of hazardous organic solvents |

Q & A

Basic: What safety protocols are recommended for handling 2-Allyloxy-2-phenylbut-3-yne in laboratory settings?

Answer:

Due to the lack of complete toxicity data for this compound (common in research-stage chemicals), standard precautions for handling reactive organics should be followed:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management: Segregate chemical waste by reactivity class (e.g., allyl ethers, alkynes) and consult institutional guidelines for disposal. Evidence from similar compounds emphasizes collaboration with certified waste management services to mitigate environmental risks .

- Emergency Preparedness: Maintain spill kits with inert absorbents (e.g., vermiculite) and neutralize acidic/basic conditions if decomposition is suspected.

Basic: What spectroscopic methods are optimal for structural characterization of this compound?

Answer:

A multi-technique approach is critical due to the compound’s alkyne and allyl ether functional groups:

- NMR Spectroscopy: and NMR can confirm allyl proton splitting patterns ( 4.5–5.5 ppm) and alkyne carbons ( 70–90 ppm). Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .

- IR Spectroscopy: Identify alkyne C≡C stretches (~2100–2260 cm) and ether C-O-C vibrations (~1100 cm) .

- GC/MS: Use electron ionization (EI) to fragment the molecule, focusing on diagnostic peaks (e.g., allyl fragment ions at m/z 41, 55) .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data for this compound?

Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in simulations:

- Solvent Modeling: Re-run computational studies (e.g., Gaussian/Polarizable Continuum Model) with explicit solvent parameters matching experimental conditions (e.g., CDCl for NMR) .

- Dynamic Effects: Perform molecular dynamics simulations to assess conformational populations impacting averaged NMR shifts .

- Validation: Cross-check with alternative techniques (e.g., X-ray crystallography if crystals are obtainable) or isotopic labeling to trace specific functional groups .

Advanced: What strategies optimize regioselectivity in synthesizing this compound?

Answer:

Regioselectivity challenges stem from competing alkynylation and allylation pathways:

- Catalytic Systems: Screen Pd/Cu catalysts for Sonogashira coupling to favor terminal alkyne formation. Adjust ligand steric bulk (e.g., PPh vs. XPhos) to control reaction sites .

- Temperature Control: Lower temperatures (0–5°C) may suppress side reactions (e.g., alkyne dimerization). Monitor via in situ IR .

- Substrate Preactivation: Protect the phenyl group with electron-withdrawing substituents to direct allyloxy addition to the β-position .

Basic: What are the known decomposition pathways of this compound under thermal stress?

Answer:

While specific data is limited, analogous allyl ethers and alkynes suggest:

- Thermolysis: At >100°C, expect retro-ene reactions releasing phenylacetylene and acrolein derivatives. Monitor via TGA-DSC to identify decomposition onset .

- Oxidative Degradation: Exposure to O/light may form peroxides at the alkyne moiety. Test with peroxide strips and store under inert gas .

Advanced: How can computational modeling predict cycloaddition reactivity of this compound?

Answer:

Focus on frontier molecular orbitals (FMOs) and transition-state analysis:

- DFT Calculations: Calculate HOMO/LUMO energies to assess compatibility with dienophiles (e.g., in Diels-Alder reactions). Use B3LYP/6-31G* for balanced accuracy .

- Transition-State Mapping: Apply QM/MM methods to model [2+2] or [3+2] cycloadditions. Compare activation barriers with experimental yields to validate models .

Advanced: What experimental approaches validate ether cleavage mechanisms in this compound under acidic conditions?

Answer:

Mechanistic studies require kinetic and isotopic labeling:

- Kinetic Profiling: Perform acid titrations (e.g., HCl in dioxane) with time-resolved NMR to track cleavage intermediates .

- Isotopic Tracing: Synthesize -labeled allyl ether and analyze products via MS to confirm hydrolysis vs. elimination pathways .

- Computational Validation: Compare experimental activation energies with DFT-derived values for protonation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.